PDE9A Inhibitory Potency: Osoresnontrine's IC50 Value in Context of Competing PDE9A Inhibitors
Osoresnontrine inhibits human PDE9A with a mean IC50 of 52 nM, which positions it as a moderately potent compound relative to other PDE9A inhibitors . For direct comparison, the clinical candidate PF-04447943 (Edelinontrine) is a more potent inhibitor with an IC50 of 12 nM against human recombinant PDE9A . Another inhibitor, (S)-C33, has a reported IC50 of 11 nM . In contrast, (R)-Irsenontrine, the active enantiomer of E2027, is less potent against PDE9 with an IC50 of 41 nM (0.041 µM) . These quantitative differences are significant for experimental design. Researchers requiring maximal target inhibition at low concentrations may prefer a more potent compound like PF-04447943, while studies investigating the effects of a specific clinical candidate's potency profile must use Osoresnontrine.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 52 nM (mean) or 65 nM (human PDE9A) |
| Comparator Or Baseline | PF-04447943: 12 nM; (S)-C33: 11 nM; (R)-Irsenontrine: 41 nM |
| Quantified Difference | Osoresnontrine is approximately 4.3-fold less potent than PF-04447943 and 3.7-fold less potent than (S)-C33, but 1.3-fold more potent than (R)-Irsenontrine. |
| Conditions | In vitro enzyme inhibition assays using recombinant human PDE9A. |
Why This Matters
The distinct IC50 value defines the concentration required to achieve half-maximal target inhibition, which is a critical parameter for dose selection in in vitro and in vivo experiments and directly impacts the interpretation of target engagement and downstream pharmacology.
